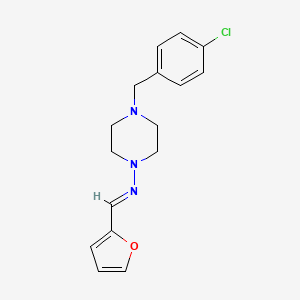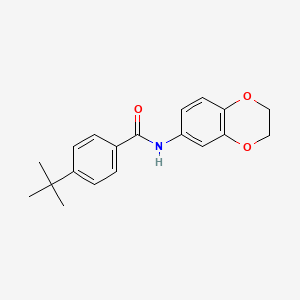![molecular formula C16H25N5O B5518559 1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5518559.png)
1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine often involves multiple steps, including the conversion of organic acids into esters, hydrazides, and subsequently, the desired oxadiazole derivatives. One method described involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to achieve the target compounds (Khalid et al., 2016).
Molecular Structure Analysis
The structural elucidation of related compounds is achieved through modern spectroscopic techniques. The molecular structure is often confirmed using 1H-NMR, IR, and mass spectral data, providing insights into the compound's chemical environment and molecular interactions (Khalid et al., 2016).
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions, leading to the formation of derivatives with potential biological activities. The specific chemical reactions and properties depend on the functional groups present in the compound, which can interact with biological targets through mechanisms such as enzyme inhibition or receptor binding (Krasavin et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in biological systems. These properties can be determined through X-ray diffraction studies and other physical measurements (Şahin et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, play a significant role in the compound's biological activities and potential applications. Studies involving the synthesis and evaluation of derivatives provide insights into the chemical behavior and modifications that can enhance biological activity or specificity (Rehman et al., 2018).
Scientific Research Applications
Pharma Market Reflection
- A study discussed various derivatives, including azetidine, pyrrolidine, and piperidine, with potential applications as alpha-subtype selective 5-HT-1D receptor agonists, useful in migraine treatment (Habernickel, 2001).
Antimicrobial Activity
- Piperidine or pyrrolidine ring-containing 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives exhibit strong antimicrobial activity, with a study focusing on the synthesis and structure-activity relationship of these compounds (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis and Spectral Analysis
- Research on the synthesis, spectral analysis, and anti-bacterial properties of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to talented antibacterial activity (Khalid et al., 2016).
Dopamine D-2 and Serotonin 5-HT2 Antagonists
- A study synthesized a series of compounds, including 1-(4-fluorophenyl)-1H-indoles with piperidinyl substitutions, showing potent dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting potential applications in neurology (Perregaard et al., 1992).
Anticancer Agent Evaluation
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated for their potential as anticancer agents, with some compounds showing strong anticancer activity (Rehman et al., 2018).
Antidiabetic Compound Studies
- Piperazine derivatives were identified as new antidiabetic compounds, with specific modifications enhancing their efficacy and potential as clinical candidates for diabetes management (Le Bihan et al., 1999).
Safety and Hazards
properties
IUPAC Name |
3-[[4-(1-methylimidazol-2-yl)piperidin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-12(2)10-15-18-14(19-22-15)11-21-7-4-13(5-8-21)16-17-6-9-20(16)3/h6,9,12-13H,4-5,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSDEZKCYRFHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN2CCC(CC2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5518486.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)
![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)

![9-[2-(1H-benzimidazol-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5518539.png)
![2-benzyl-4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1,3-thiazole](/img/structure/B5518545.png)
![2-ethyl-8-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5518547.png)


![5-fluoro-2-({2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}methyl)-1H-benzimidazole](/img/structure/B5518562.png)
![4-[(4-butoxybenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5518569.png)